molecular formula C13H12N2O B6260951 N-(6-methylpyridin-3-yl)benzamide CAS No. 858851-87-3

N-(6-methylpyridin-3-yl)benzamide

Cat. No.: B6260951
CAS No.: 858851-87-3
M. Wt: 212.2
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Description

N-(6-methylpyridin-3-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Its structure, featuring a benzamide moiety linked to a 6-methylpyridin-3-yl group, is a key pharmacophore in the development of novel therapeutic agents. Researchers are investigating this scaffold for its potential across multiple domains. In neuroscience, structurally related benzamide compounds have been identified as potent and selective non-competitive antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5) . The mGluR5 receptor is a critical target for numerous central nervous system (CNS) disorders, including anxiety, depression, neuropathic pain, and addiction . Furthermore, this class of compounds shows promise in antimicrobial research. Recent studies indicate that N-pyridin-2-yl-benzamide derivatives can function as quorum sensing inhibitors (QSIs) . Quorum sensing is a system of bacterial communication that regulates virulence and biofilm formation; inhibiting this process is a promising strategy to combat multidrug-resistant pathogens without exerting direct lethal pressure that drives antibiotic resistance . The application of this compound in such research could lead to new anti-biofilm agents against pathogens like Bacillus subtilis and Pseudomonas aeruginosa . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

858851-87-3

Molecular Formula

C13H12N2O

Molecular Weight

212.2

Purity

85

Origin of Product

United States

Preparation Methods

Reagents and Conditions

  • Benzoyl chloride : Acts as the acylating agent.

  • 6-Methylpyridin-3-amine : The primary amine nucleophile.

  • Base (e.g., triethylamine) : Neutralizes HCl byproduct, shifting the equilibrium toward product formation.

  • Solvent : Dichloromethane (DCM) or toluene, chosen for solubility and inertness.

Procedure :

  • Dissolve 6-methylpyridin-3-amine (1.0 equiv) in anhydrous DCM.

  • Add triethylamine (1.2 equiv) as a base.

  • Slowly introduce benzoyl chloride (1.1 equiv) at 0°C to minimize side reactions.

  • Stir at room temperature for 4–6 hours.

  • Quench with water, extract with DCM, and purify via recrystallization.

Yield and Optimization :

ParameterOptimal ValueEffect on Yield
Temperature25°CMaximizes kinetics without decomposition
SolventDCMEnhances amine solubility
BaseTriethylamineEfficient HCl scavenging
Reaction Time4–6 hoursCompletes acyl transfer

Under these conditions, yields typically reach 80–85% . Elevated temperatures (e.g., 100°C in toluene) may improve reaction rates but risk by-product formation.

Coupling Agent-Mediated Synthesis

For substrates sensitive to acyl chlorides, carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) offer a milder alternative.

Reagent Selection and Mechanism

  • EDC/HOBt : Activates carboxylic acids (e.g., benzoic acid) to form an active ester intermediate.

  • 6-Methylpyridin-3-amine : Reacts with the activated species to form the amide bond.

Procedure :

  • Dissolve benzoic acid (1.0 equiv) and EDC (1.2 equiv) in DMF.

  • Add HOBt (1.1 equiv) to suppress racemization.

  • Stir for 30 minutes to activate the carboxylic acid.

  • Introduce 6-methylpyridin-3-amine (1.0 equiv) and continue stirring for 12–24 hours.

  • Purify via column chromatography.

Comparative Analysis :

MethodYield (%)Purity (%)Scalability
Direct Acylation80–8595–98High
EDC/HOBt70–7590–95Moderate

While EDC/HOBt avoids harsh acyl chlorides, it requires longer reaction times and costly reagents, making it less favorable for industrial applications.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics by enhancing molecular collisions. A protocol adapted from similar benzamide syntheses involves:

  • Mixing 6-methylpyridin-3-amine and benzoyl chloride in DCM.

  • Irradiating at 100 W for 10 minutes.

  • Achieving 90% yield with reduced side products.

Industrial-Scale Production Considerations

Scalability Challenges

  • Solvent Recovery : Toluene, used in large-scale reactions, requires distillation for reuse.

  • Exothermicity : Controlled addition of benzoyl chloride prevents thermal runaway.

Green Chemistry Principles

  • Solvent Replacement : Substituting DCM with cyclopentyl methyl ether (CPME) reduces toxicity.

  • Catalyst Recycling : Immobilized bases (e.g., polymer-supported triethylamine) minimize waste.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Peaks at δ 8.80 ppm (pyridine-H) and δ 7.38–8.37 ppm (benzamide aromatic protons) confirm structure.

  • ¹³C NMR : Carbonyl signal at δ 167 ppm verifies amide formation.

High-Performance Liquid Chromatography (HPLC)

  • Purity : >98% achieved using a C18 column with acetonitrile/water gradient.

Mass Spectrometry (MS)

  • Molecular Ion : [M+H]⁺ at m/z 243.3 aligns with theoretical mass .

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-methylpyridin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the enzyme’s function, leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs differ in substituent positions and functional groups, significantly impacting properties such as solubility, melting points, and reactivity:

Compound Name Substituents (Pyridine/Benzamide) Yield (%) Melting Point (°C) Key NMR Shifts (δ, ppm)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethylamine 80 90 1H NMR: Aromatic protons at 6.6–7.4
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35) 6-Me-pyridin-2-yl; 4-Br, 3-F-benzamide 81 N/A 1H NMR: δ 2.45–2.49 (s, 3H, CH3), 7.57–8.15 (m, aromatic)
N-(6-Methoxypyridin-3-yl)benzamide (3k) 6-OMe-pyridin-3-yl 52–88 N/A 1H NMR: δ 8.26 (s, 1H), 7.48–7.90 (m, aromatic), 3.93 (s, 3H, OCH3)
N-(Phenylcarbamoyl)benzamide Phenylcarbamoyl N/A N/A ADMET prediction: Moderate solubility, low intestinal absorption

Key Observations :

  • Methyl vs. Methoxy Substitution : The 6-methyl group in N-(6-methylpyridin-3-yl)benzamide likely increases lipophilicity compared to the 6-methoxy analog (3k), which may enhance membrane permeability but reduce aqueous solubility .
  • Melting Points : Rip-B, with a 3,4-dimethoxyphenethyl group, has a melting point of 90°C, suggesting crystallinity influenced by hydrogen bonding and π-stacking .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(6-methylpyridin-3-yl)benzamide and its derivatives?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling substituted benzamides with heterocyclic amines. For example, 3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is synthesized by reacting 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine with 3-chlorobenzoyl chloride in the presence of a base (e.g., pyridine) under controlled temperature (20–60°C) and inert conditions . Key reagents include bromine for bromination and methanol for methoxylation, with purification via column chromatography or HPLC .

Q. How is the structural integrity of This compound validated after synthesis?

  • Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) ensures precise structural determination . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) confirm molecular connectivity, with chemical shifts cross-referenced against analogous compounds (e.g., 4-bromo-3-fluoro-N-(6-methylpyridin-2-yl)benzamide ).

Q. What are the common analytical techniques used to characterize This compound derivatives?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with UV detection for purity assessment.
  • Spectroscopy : FT-IR for functional group validation (e.g., carbonyl stretches at ~1650 cm⁻¹).
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and stability .
  • Elemental Analysis : Combustion analysis for C, H, N, S content verification .

Advanced Research Questions

Q. How can researchers design experiments to establish structure-activity relationships (SAR) for This compound analogs in enzyme inhibition studies?

  • Methodological Answer :

  • Variation of Substituents : Systematically modify substituents on the benzamide core (e.g., halogenation at position 3 or methoxy groups at position 4) and evaluate inhibitory activity against targets like histone deacetylases (HDACs) .
  • Bioassays : Use in vitro enzyme inhibition assays (e.g., fluorescence-based HDAC activity assays) and correlate results with computational docking studies (e.g., AutoDock Vina) to identify key binding interactions .
  • Data Integration : Compare IC₅₀ values across analogs (see Table 1 in ) to map electronic and steric effects on activity.

Q. What methodologies are employed to resolve contradictions in reported biological activities of This compound derivatives across different studies?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, HDAC isoforms, or buffer pH) to isolate variables. For example, MS-275’s brain-region-selective HDAC inhibition was clarified using chromatin immunoprecipitation (ChIP) to measure acetylated histone H3 levels in distinct regions .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem bioactivity data ) to identify trends obscured by experimental variability.
  • Structural Validation : Re-examine crystallographic data (e.g., hydrogen bonding patterns in SHELX-refined structures ) to confirm target engagement mechanisms.

Q. What computational approaches are integrated with experimental data to optimize the therapeutic potential of This compound-based compounds?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict ligand-receptor binding stability (e.g., EGFR kinase interactions ) using AMBER or GROMACS.
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants .
  • Docking Pipelines : Combine Glide (Schrödinger Suite) for rigid docking and Prime for induced-fit refinement to prioritize analogs for synthesis .

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